molecular formula C8H13NO2 B065499 N,N,3-trimethyl-2H-furan-3-carboxamide CAS No. 183013-84-5

N,N,3-trimethyl-2H-furan-3-carboxamide

Cat. No. B065499
CAS RN: 183013-84-5
M. Wt: 155.19 g/mol
InChI Key: FGBTVRHXTHREMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3-trimethyl-2H-furan-3-carboxamide, also known as TMAFC, is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. TMAFC belongs to the class of furan carboxamides, which have been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-2H-furan-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and tumor growth. N,N,3-trimethyl-2H-furan-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, N,N,3-trimethyl-2H-furan-3-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and physiological effects:
N,N,3-trimethyl-2H-furan-3-carboxamide has been found to have a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N,N,3-trimethyl-2H-furan-3-carboxamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N,3-trimethyl-2H-furan-3-carboxamide is its high purity, which makes it ideal for use in laboratory experiments. N,N,3-trimethyl-2H-furan-3-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N,N,3-trimethyl-2H-furan-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N,N,3-trimethyl-2H-furan-3-carboxamide. One area of interest is in the development of new drugs based on the structure of N,N,3-trimethyl-2H-furan-3-carboxamide. Researchers are also interested in exploring the potential applications of N,N,3-trimethyl-2H-furan-3-carboxamide in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, there is interest in studying the mechanism of action of N,N,3-trimethyl-2H-furan-3-carboxamide in more detail to better understand its potential therapeutic effects.

Synthesis Methods

N,N,3-trimethyl-2H-furan-3-carboxamide can be synthesized through a multi-step process involving the reaction of furfural with methylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain N,N,3-trimethyl-2H-furan-3-carboxamide in high purity.

Scientific Research Applications

N,N,3-trimethyl-2H-furan-3-carboxamide has been widely studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. N,N,3-trimethyl-2H-furan-3-carboxamide has been found to exhibit potent anti-inflammatory and antitumor activities, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

properties

CAS RN

183013-84-5

Product Name

N,N,3-trimethyl-2H-furan-3-carboxamide

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N,N,3-trimethyl-2H-furan-3-carboxamide

InChI

InChI=1S/C8H13NO2/c1-8(4-5-11-6-8)7(10)9(2)3/h4-5H,6H2,1-3H3

InChI Key

FGBTVRHXTHREMV-UHFFFAOYSA-N

SMILES

CC1(COC=C1)C(=O)N(C)C

Canonical SMILES

CC1(COC=C1)C(=O)N(C)C

synonyms

3-Furancarboxamide,2,3-dihydro-N,N,3-trimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.